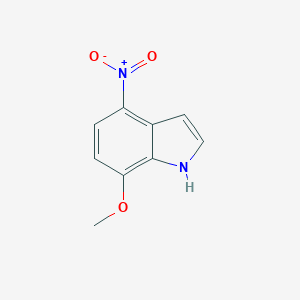

7-Methoxy-4-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-nitro-1H-indole

Abstract

This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active compounds and functional materials. The strategic placement of an electron-donating group (methoxy) at the 7-position and a strong electron-withdrawing group (nitro) at the 4-position presents unique challenges and requires a nuanced approach to its synthesis. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. We will explore and compare seminal indole syntheses, including the Leimgruber-Batcho, Reissert, and direct nitration approaches, to provide researchers, scientists, and drug development professionals with a comprehensive framework for producing this compound with efficiency and control.

Introduction and Strategic Overview

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] The specific substitution pattern of this compound makes it a precursor for more complex molecules, where the nitro group can be reduced to an amine for further functionalization, and the methoxy group modulates the electronic properties of the aromatic system.

Synthesizing this target molecule efficiently is non-trivial. The primary challenges include:

-

Regiocontrol: Direct functionalization of an indole ring often leads to a mixture of isomers. Electrophilic substitution on the indole nucleus is kinetically favored at the C3 position, while the directing effects of the C7-methoxy group must also be considered.

-

Substrate Sensitivity: The indole ring can be sensitive to the harsh acidic or oxidative conditions often employed in classical aromatic chemistry.

-

Precursor Availability: The viability of any synthetic route is contingent on the commercial availability or straightforward preparation of the required starting materials.

This guide will dissect the most logical and established strategies for overcoming these challenges.

Primary Synthetic Pathways: A Comparative Analysis

Three principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound. We will analyze each for its intrinsic advantages and potential difficulties.

Pathway I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and highly versatile method for constructing the indole ring from an o-nitrotoluene precursor.[2] It has become a popular alternative to the Fischer indole synthesis, particularly in industrial applications, due to its high yields, mild conditions, and the wide availability of starting materials.[2] The general two-step sequence involves the formation of an enamine followed by a reductive cyclization.[3]

For our target molecule, this pathway commences with 3-methoxy-6-nitrotoluene .

-

Expertise & Causality: The first step leverages the increased acidity of the benzylic protons on the o-nitrotoluene, which are readily deprotonated under basic conditions.[4] The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a highly conjugated push-pull enamine, identifiable by its characteristic deep red color.[2] The subsequent reductive cyclization is the key ring-forming step. A variety of reducing agents can be employed, allowing the protocol to be adapted for substrates with other sensitive functional groups.[5] Raney nickel with hydrogen or hydrazine is a common choice, though alternatives like iron in acetic acid or sodium dithionite are also effective.[2][5]

Pathway II: The Reissert Indole Synthesis

The Reissert synthesis is another classical method that begins with an o-nitrotoluene.[6] It involves an initial condensation with diethyl oxalate, followed by a reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated.[7][8]

-

Expertise & Causality: The condensation is a base-catalyzed Claisen reaction where the ethoxide base deprotonates the acidic methyl group of the nitrotoluene.[7] Potassium ethoxide has been reported to give superior results compared to sodium ethoxide.[6] The subsequent reductive cyclization of the resulting pyruvate derivative, typically with zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indole ring.[6] While robust, this pathway adds a final decarboxylation step, which can sometimes require high temperatures and may affect overall yield.[8]

Pathway III: Direct Nitration of 7-Methoxy-1H-indole

Conceptually the most direct route, this pathway involves the electrophilic nitration of the pre-formed 7-methoxy-1H-indole ring system. This approach is highly atom-economical but is fraught with challenges related to regioselectivity.

-

Expertise & Causality: The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles.[9] The site of electrophilic attack is governed by the stability of the resulting Wheland intermediate. Attack at C3 is strongly favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. However, the C7-methoxy group is an activating, ortho, para-director, which would favor substitution at C6 and C2 (via the nitrogen). The desired C4-substitution is electronically disfavored. Achieving nitration at the C4 position often requires specialized nitrating agents or a multi-step strategy involving a protecting/directing group. For instance, a common strategy for achieving nitration at positions other than C3 is to first protect the C3 position with a removable group. A related protocol for the synthesis of 7-nitroindole involves a more complex indirect method of reducing indole to indoline, protecting the nitrogen, nitrating, and then re-aromatizing.[10]

Comparative Summary

| Parameter | Pathway I: Leimgruber-Batcho | Pathway II: Reissert | Pathway III: Direct Nitration |

| Starting Material | 3-Methoxy-6-nitrotoluene | 3-Methoxy-6-nitrotoluene | 7-Methoxy-1H-indole |

| Key Reagents | DMF-DMA, Raney Ni/H₂ | Diethyl oxalate, NaOEt, Zn/AcOH | Nitrating agent (e.g., HNO₃/H₂SO₄) |

| Number of Steps | 2 | 3 | 1 |

| Typical Yield | High | Moderate to High | Low to Moderate (for C4 isomer) |

| Regiocontrol | Excellent | Excellent | Poor |

| Key Advantage | High yields, mild conditions, reliable.[2] | Well-established classical method. | Atom economical, fewest steps. |

| Key Disadvantage | Intermediate enamine can be unstable. | Requires an additional decarboxylation step. | High potential for isomeric impurities.[10] |

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol describes the synthesis of this compound from 3-methoxy-6-nitrotoluene.

Safety Precautions:

-

o-Nitrotoluenes are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Raney Nickel is pyrophoric when dry and must be handled as a slurry. It is also a catalyst for hydrogenation and should be used in an area free of flammable solvents in the presence of hydrogen.

-

DMF-DMA and pyrrolidine are corrosive and have strong odors. Handle with care in a well-ventilated fume hood.

Step 1: Synthesis of trans-β-Dimethylamino-2-nitro-5-methoxystyrene (Enamine Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-6-nitrotoluene (1.0 eq).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by pyrrolidine (0.2 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). The addition of pyrrolidine can accelerate the reaction.[2]

-

Heating: Heat the reaction mixture to reflux for 4-8 hours. The solution will typically turn a deep red or purple color, characteristic of the conjugated enamine product.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the reaction mixture. Collect the solid by vacuum filtration, wash with cold methanol or ethanol to remove residual DMF, and dry under vacuum. The product is the intermediate enamine, trans-β-dimethylamino-2-nitro-5-methoxystyrene.

Step 2: Reductive Cyclization to this compound

-

Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 10-20% by weight of the enamine) in ethanol or ethyl acetate. Caution: Do not allow the catalyst to dry.

-

Reaction Setup: Add the enamine intermediate from Step 1 to the vessel, followed by a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting upon exposure to air.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

-

Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization.

Mechanism of the Leimgruber-Batcho Synthesis

The reaction proceeds in two distinct stages: enamine formation and reductive cyclization.

In the first step, the heating of DMF-DMA generates a reactive iminium ion and a methoxide base. The methoxide deprotonates the acidic methyl group of the o-nitrotoluene.[4] The resulting carbanion attacks the iminium ion, and subsequent elimination of methanol yields the stable, conjugated enamine.[3][4]

In the second step, the nitro group is catalytically reduced to an amino group. This primary amine then rapidly undergoes an intramolecular cyclization by attacking the electron-rich β-carbon of the enamine. The final step is the elimination of dimethylamine, which re-establishes the aromaticity of the newly formed five-membered ring to yield the indole product.[3]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Leimgruber-Batcho indole synthesis , starting from 3-methoxy-6-nitrotoluene. This pathway provides superior regiochemical control compared to direct nitration strategies and is generally higher yielding and more scalable than the classical Reissert synthesis. The provided protocol, grounded in established chemical principles, offers a robust blueprint for researchers in medicinal and materials chemistry. By understanding the causality behind the reaction steps and potential challenges, scientists can confidently apply and adapt this methodology for the synthesis of this and other complex indole derivatives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]

- Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis. The Merck Index Online.

- Thieme. (2008).

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

-

SciSpace by Typeset. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.

-

Royal Society of Chemistry. (2009). Indoles via Knoevenagel–Hemetsberger reaction sequence. Retrieved from [Link]

- Gribble, G. W. (2016). Hemetsberger Indole Synthesis.

-

ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]

- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis.

-

SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]

- Cambridge University Press. (n.d.). Reissert Indole Synthesis.

- Merck & Co. (n.d.). Reissert Indole Synthesis. The Merck Index Online.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

ChemWis. (2023, January 25). Leimgruber–Batcho Indole Synthesis. YouTube. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Org. Biomol. Chem.

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

SciSpace by Typeset. (2001). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

- Somei, M. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 132(11), 1265-1276.

-

Semantic Scholar. (n.d.). Notes - Synthesis of 7-Nitroindole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole. Retrieved from [Link]

- Popp, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(11), 2587-2594.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Substituted Indoles

An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its electron-rich nature dictates a broad spectrum of chemical reactivity.[1] The strategic placement of substituents on the indole scaffold dramatically modulates its electronic properties, reactivity, and biological interactions. This guide focuses on this compound, a molecule featuring a compelling electronic dichotomy: a potent electron-donating group (EDG), methoxy (-OCH₃), on the benzene ring and a powerful electron-withdrawing group (EWG), nitro (-NO₂), at a key position.

This specific substitution pattern creates a unique chemical entity. The 7-methoxy group enhances the electron density of the bicyclic system, while the 4-nitro group significantly depletes it, particularly within the carbocyclic portion.[1] This push-pull electronic arrangement is not merely a structural curiosity; it is a design principle that imparts distinct reactivity and potential for specialized applications, from a building block in targeted drug synthesis to a component in advanced materials like fluorescent probes.[2] This document serves as a technical deep-dive into the synthesis, characterization, reactivity, and potential applications of this intriguing molecule.

Molecular Structure and Physicochemical Properties

This compound is a substituted indole with the molecular formula C₉H₈N₂O₃. The core structure consists of a fused benzene and pyrrole ring. The methoxy group at position 7 and the nitro group at position 4 are critical determinants of its chemical behavior.

Diagram 1: Annotated Structure of this compound

Caption: Molecular structure with IUPAC numbering.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group establishes a significant dipole moment and influences the molecule's solubility, melting point, and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| CAS Number | 175913-32-3 | [3] |

| LogP | 2.60790 (Predicted) | [4] |

| Polar Surface Area (PSA) | 70.84 Ų (Predicted) | [4] |

| Physical Appearance | No data available (likely a yellow crystalline solid) | N/A |

| Purity | ≥95% (Commercial) | [3] |

Synthesis of this compound

A validated experimental protocol for the direct synthesis of this compound is not prominently described in peer-reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for indole modification, primarily through the electrophilic nitration of a suitable precursor.

The most logical precursor is 7-Methoxy-1H-indole (CAS 3189-22-8).[5] The key to the synthesis is controlling the regioselectivity of the nitration. In electrophilic aromatic substitution on the indole ring, the C3 position is generally the most nucleophilic and kinetically favored site of attack. However, substitution on the benzene portion of the ring is governed by the existing substituents. The methoxy group at C7 is an ortho-, para-director. The ortho positions are C6 and C8 (part of the pyrrole ring), and the para position is C5. Therefore, direct nitration of 7-methoxy-1H-indole would be expected to yield a mixture of isomers, primarily the 5-nitro and potentially the 6-nitro or 3-nitro derivatives.[6]

Achieving substitution at the C4 position requires a more nuanced strategy, potentially involving a blocking group or starting from a precursor where the C4 position is pre-functionalized or activated for nitration. A common strategy for synthesizing 4-nitroindoles is the Reissert indole synthesis.[7]

Diagram 2: Proposed Synthetic Pathway via Electrophilic Nitration

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized approach and requires optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 7-Methoxy-1H-indole.

Materials:

-

7-Methoxy-1H-indole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Acetic Anhydride

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Preparation of Nitrating Agent: In a flask cooled in an ice-salt bath to -10 °C, slowly add concentrated nitric acid dropwise to a stirred volume of acetic anhydride. Maintain the temperature below 0 °C. This in-situ formation of acetyl nitrate is a milder alternative to mixed acid.[8]

-

Dissolution of Starting Material: In a separate three-neck round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve 1.0 equivalent of 7-Methoxy-1H-indole in acetic anhydride. Cool the solution to -10 °C.

-

Nitration Reaction: Slowly add the pre-formed cold acetyl nitrate solution dropwise to the stirred indole solution. Critically maintain the internal reaction temperature below -5 °C to minimize side product formation.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting material and the appearance of new, more polar spots (due to the nitro group) will indicate reaction progression.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid will be a mixture of isomers. Purify the desired this compound using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes. The separation of positional isomers can be challenging and requires careful selection of the eluent system.

-

Characterization: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum will be the most definitive tool for confirming the substitution pattern. The chemical shifts will be influenced by the anisotropic effects of the indole ring and the electronic effects of the substituents.

| Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) | | :--- | :--- | :--- | :--- | :--- | | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | NH -1 | 8.2 - 8.5 | broad singlet | - | Deshielded proton on nitrogen. | | H -5 | ~7.8 | doublet | ~8.0 | Ortho to the electron-withdrawing NO₂ group, significantly deshielded. | | H -6 | ~7.0 | doublet | ~8.0 | Ortho to the electron-donating OCH₃ group, shielded. | | H -2 | ~7.3 | triplet or dd | ~2.5-3.0 | Typical C2-H of indole, coupled to H1 and H3. | | H -3 | ~6.7 | triplet or dd | ~2.5-3.0 | Typical C3-H of indole, coupled to H1 and H2. | | OCH ₃-7 | ~4.0 | singlet | - | Methoxy protons. |

¹³C NMR Spectroscopy

The carbon spectrum will show 9 distinct signals, with chemical shifts heavily influenced by the attached functional groups.

| Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz) | | :--- | :--- | Rationale | | Assignment | Predicted δ (ppm) | | C-7a | ~140 | Quaternary carbon attached to OCH₃ and part of the ring fusion. | | C-4 | ~145 | Quaternary carbon attached to the NO₂ group, deshielded. | | C-7 | ~148 | Aromatic carbon bearing the methoxy group. | | C-3a | ~128 | Quaternary carbon at the ring fusion. | | C-5 | ~115 | Aromatic CH ortho to the nitro group. | | C-6 | ~105 | Aromatic CH ortho to the methoxy group, shielded. | | C-2 | ~125 | Pyrrole ring CH. | | C-3 | ~102 | Pyrrole ring CH, typically shielded. | | OC H₃ | ~56 | Methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Predicted IR Absorption Bands | | :--- | :--- | Functional Group | | Wavenumber (cm⁻¹) | Intensity | | 3400 - 3300 | Medium, Sharp | N-H Stretch (Indole) | | 3100 - 3000 | Medium | Aromatic C-H Stretch | | 2950 - 2850 | Weak-Medium | Aliphatic C-H Stretch (-OCH₃) | | 1520 - 1480 | Strong | Asymmetric N-O Stretch (NO₂) | | 1360 - 1320 | Strong | Symmetric N-O Stretch (NO₂) | | 1260 - 1230 | Strong | Aryl-O Stretch (Asymmetric) | | 1050 - 1020 | Medium | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Molecular Ion (M⁺): m/z ≈ 192.17

-

Key Fragmentation: Expect loss of NO₂ (m/z 46), OCH₃ (m/z 31), and other characteristic indole ring fragmentations.

Chemical Reactivity: A Study in Electronic Conflict

The reactivity of this compound is a fascinating case study dictated by the opposing electronic influences of its substituents.

-

Pyrrole Ring Reactivity (C2/C3): The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, typically at C3.[10] The 7-methoxy group, being an EDG, further enhances the overall electron density of the ring system, supporting this reactivity. However, the 4-nitro group's strong electron-withdrawing nature will somewhat temper this, making the molecule less reactive towards electrophiles than 7-methoxy-1H-indole itself. Nonetheless, reactions like Vilsmeier-Haack formylation or Mannich reactions are expected to proceed at the C3 position.

-

Benzene Ring Reactivity (C5/C6): The benzene portion of the molecule is strongly deactivated towards electrophilic aromatic substitution due to the C4-nitro group. Further electrophilic attack on this ring is highly unlikely. Conversely, the nitro group makes the benzene ring electron-deficient and activates it for nucleophilic aromatic substitution (SₙAr) , particularly at positions ortho and para to the nitro group (C5). A strong nucleophile could potentially displace a suitable leaving group at C5 if one were present.

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group (7-Methoxy-4-amino-1H-indole) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This transformation is often a key step in drug development, converting the EWG into a versatile EDG and a synthetic handle for further functionalization, such as amide or sulfonamide formation.[11]

Diagram 3: Reactivity Profile of this compound

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid (EVT-422946) | 13838-45-4 [evitachem.com]

An In-depth Technical Guide to 7-Methoxy-4-nitro-1H-indole

CAS Number: 175913-32-3

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Known and the Novel

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 7-Methoxy-4-nitro-1H-indole. It is important to note that while this compound is commercially available, the publicly accessible scientific literature lacks extensive, dedicated experimental studies on its synthesis, characterization, and reactivity. Consequently, this guide has been meticulously compiled by synthesizing direct information where available, and by drawing logical, evidence-based extrapolations from established chemical principles and the well-documented behavior of structurally analogous methoxyindoles and nitroindoles. Our objective is to provide a robust framework for future research and application development involving this promising heterocyclic scaffold.

Section 1: Molecular Overview and Physicochemical Properties

This compound belongs to the indole family, a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1] The molecule incorporates two key functional groups that significantly influence its electronic properties and reactivity: an electron-donating methoxy group (-OCH₃) at the 7-position and a powerful electron-withdrawing nitro group (-NO₂) at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175913-32-3 | [2][3] |

| Molecular Formula | C₉H₈N₂O₃ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| Appearance | Data not available (predicted to be a yellow or brownish solid) | General knowledge of nitroaromatics |

| Purity | ≥95% - ≥98% (as offered by commercial suppliers) | [3][4] |

| Storage | Room temperature, dry conditions | [3] |

The strategic placement of the methoxy and nitro groups is predicted to create a molecule with a distinct electronic profile, rendering the indole core susceptible to specific types of chemical transformations.

Section 2: Proposed Synthetic Routes and Methodologies

Electrophilic Nitration of 7-Methoxy-1H-indole

The most direct and plausible synthetic route is the electrophilic nitration of the readily available precursor, 7-methoxy-1H-indole. The methoxy group at the 7-position is an ortho-, para-director. However, due to the nature of the indole ring, nitration is expected to occur on the benzene portion. The electron-donating nature of the methoxy group will activate the aromatic ring, and the nitro group is anticipated to be directed to the 4- and 6-positions.

A protocol for the synthesis of the related 7-methoxy-5-nitro-1H-indole via direct nitration has been described, which can be adapted for the synthesis of the 4-nitro isomer.[5] Separation of the resulting regioisomers would be necessary.

Proposed Experimental Protocol:

-

Dissolution: Dissolve 7-methoxy-1H-indole in a suitable solvent such as acetic acid or sulfuric acid and cool the mixture to 0°C in an ice bath.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it to 0°C.

-

Controlled Addition: Add the nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature is maintained below 5°C to control the reaction and minimize side-product formation.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature for a designated period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product, likely a mixture of 4-nitro and 6-nitro isomers, will require purification by column chromatography to isolate the desired this compound.

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Alternative Multi-step Syntheses

More complex, multi-step synthetic routes, such as the Fischer, Reissert, or Bartoli indole syntheses, could also be envisioned.[6][7][8][9] These would involve the synthesis of a suitably substituted nitroarene precursor followed by cyclization to form the indole ring. For instance, a Bartoli approach could utilize an ortho-substituted nitroarene and a vinyl Grignard reagent.[8] While potentially offering greater regiocontrol, these methods are more synthetically demanding.

Section 3: Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectral properties of substituted indoles, a predicted profile can be outlined.[10][11][12][13]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations | Rationale |

| ¹H NMR | Aromatic protons with distinct chemical shifts due to anisotropic effects of the nitro group and electronic effects of the methoxy group. A singlet for the methoxy protons. A broad singlet for the N-H proton. | The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The electron-donating methoxy group will shield adjacent protons. |

| ¹³C NMR | Resonances for nine distinct carbon atoms. The carbon bearing the nitro group will be significantly deshielded. | The electronic environment of each carbon is unique, leading to nine distinct signals. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, asymmetric and symmetric NO₂ stretching, and C-O stretching of the methoxy group. | These functional groups have well-defined vibrational frequencies. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 192.17. Fragmentation patterns characteristic of the indole ring and loss of the nitro and methoxy groups. | This provides confirmation of the molecular weight and structural information. |

| UV-Vis Spectroscopy | Absorption maxima influenced by the extended conjugation of the indole ring system and the electronic transitions associated with the nitro and methoxy substituents. | Substituents on the indole ring are known to affect the energy of the ¹Lₐ and ¹Lₑ transitions.[10][11] |

Section 4: Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Reactivity Profile

-

Electrophilic Nature of the Indole Core: The potent electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution. However, it significantly enhances the electrophilicity of the C2-C3 double bond, making it susceptible to nucleophilic attack and cycloaddition reactions.[1][14][15] This reactivity opens avenues for the synthesis of complex, diversely substituted indoline scaffolds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄). This transformation provides a key intermediate, 4-amino-7-methoxy-1H-indole, which can be further functionalized to generate a library of derivatives for biological screening.

-

N-Functionalization: The indole nitrogen can be alkylated, acylated, or sulfonylated to introduce various substituents, further diversifying the molecular structure for structure-activity relationship (SAR) studies.

Diagram 2: Key Reactivity Pathways of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. 175913-32-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06658C [pubs.rsc.org]

- 15. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

7-Methoxy-4-nitro-1H-indole molecular weight

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of methoxy and nitro functional groups on this scaffold is a common approach to modulate electronic properties and biological function. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a plausible synthetic route with a hypothetical experimental protocol, and a discussion of its potential applications in research and drug development. Due to the limited availability of direct experimental data, this guide synthesizes information from related analogues to offer scientifically grounded predictions and insights for researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, present in compounds ranging from the essential amino acid tryptophan to potent pharmaceuticals. Methoxy-substituted indoles have garnered significant attention as the electron-donating nature of the methoxy group can enhance biological activity and influence metabolic pathways[1][2][3]. Conversely, the nitro group, a strong electron-withdrawing moiety, is a key functional group in many biologically active compounds and often serves as a crucial intermediate for further chemical transformations[4]. The combination of these two groups on the indole scaffold in this compound creates a molecule with unique electronic characteristics and significant potential as a synthetic building block for novel therapeutic agents. This guide aims to consolidate the known information and provide a forward-looking perspective on the utility of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₃ | [5][6] |

| Molecular Weight | 192.17 g/mol | [5][7][8] |

| CAS Number | 175913-32-3 or 175913-27-6 | [5][6][7][8][9][10][11][12] |

| Polar Surface Area (PSA) | 70.84 Ų | [6] |

| LogP (calculated) | 2.6079 | [6] |

| Appearance | (Predicted) Yellow to brown solid | N/A |

| Storage Temperature | Room Temperature (sealed, dry) | [6] |

Note on CAS Number: Chemical databases and suppliers show two primary CAS numbers for this structure. The number 175913-32-3 is frequently listed for "this compound," while 175913-27-6 is often associated with the IUPAC-preferred name "4-Methoxy-7-nitro-1H-indole".[6][9][11][12] Researchers should verify the CAS number with their specific supplier.

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach to this compound is the electrophilic nitration of the precursor, 7-Methoxy-1H-indole[13]. The indole ring is highly activated towards electrophilic substitution, primarily at the C3 position[4]. However, the directing effects of the existing methoxy group at C7 must be considered. The methoxy group is an ortho-, para-director. In this case, it will direct incoming electrophiles to the C2, C4, and C6 positions.

The reaction is expected to yield a mixture of constitutional isomers, including the desired 4-nitro product alongside the 2-nitro, 6-nitro, and potentially the 5-nitro isomers. The formation of the 5-nitro isomer is a known outcome in the nitration of 7-methoxy-1H-indole[14]. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions[15][16]. Consequently, chromatographic separation is essential for isolating the target compound.

Experimental Protocol (Hypothetical)

This protocol is an illustrative example based on the nitration of related indole compounds and requires empirical optimization[14].

Objective: To synthesize this compound via nitration of 7-methoxy-1H-indole.

Materials:

-

7-Methoxy-1H-indole

-

Acetic Anhydride

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: Dissolve 7-methoxy-1H-indole (1.0 eq) in acetic anhydride at -10 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Nitration: Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride. Add this nitrating mixture dropwise to the indole solution over 30 minutes, maintaining the temperature below -5 °C.

-

Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture three times with dichloromethane.

-

Neutralization & Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to separate the isomers and isolate the this compound.

Characterization (Predicted)

In the absence of published experimental spectra, the following characteristics can be predicted based on the structure and data from analogous compounds.[17][18]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. A singlet for the methoxy protons would be expected around 3.9-4.1 ppm. The N-H proton would appear as a broad singlet at a downfield shift (> 8.0 ppm).

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon atoms attached to the oxygen (C7) and the nitro group (C4) would be significantly shifted. Software-based prediction tools can provide more precise estimated chemical shifts[19][20].

-

IR Spectroscopy: Characteristic peaks would include a broad N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-O stretches for the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 192.17.

Caption: Proposed workflow for the synthesis and purification of this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been reported, its structural motifs suggest significant potential in drug discovery.

Role as a Synthetic Intermediate

The primary and most immediate application is as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which can then be functionalized in numerous ways (e.g., acylation, alkylation, diazotization) to generate a library of novel compounds for screening.

Potential Biological Activity

-

Anticancer Agents: Many indole derivatives are known to exhibit potent anticancer activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis[21][22][23][24][25]. The specific substitution pattern of this compound could be explored for its potential to interact with the colchicine binding site on tubulin, a key target for cancer therapy.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Methoxyindoles have been identified as both agonists and antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses[1][2]. Investigating the effect of this compound on AhR could reveal novel therapeutic avenues.

-

Other Potential Activities: The broader indole family exhibits a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties[26]. This compound serves as a valuable starting point for exploring these activities.

Potential Mechanism of Action (Hypothetical): Tubulin Polymerization Inhibition

Based on extensive literature on related indole compounds, a plausible mechanism of action for the potential anticancer activity of derivatives of this compound is the inhibition of microtubule formation.

Sources

- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 175913-32-3|this compound|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. AB490546 | CAS 175913-32-3 – abcr Gute Chemie [abcr.com]

- 9. arctomsci.com [arctomsci.com]

- 10. lotatrade.com [lotatrade.com]

- 11. 175913-27-6|4-Methoxy-7-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 12. arctomsci.com [arctomsci.com]

- 13. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. acdlabs.com [acdlabs.com]

- 20. youtube.com [youtube.com]

- 21. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 7-Methoxy-4-nitro-1H-indole

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of drug development and materials science, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can invalidate years of work and investment. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for the structural elucidation of 7-Methoxy-4-nitro-1H-indole. More than a sequence of protocols, this document illuminates the causality behind each analytical choice, demonstrating how a multi-technique, synergistic approach creates a self-validating system for absolute structural confirmation. We will proceed from a logical synthetic proposal to the integrated interpretation of data from mass spectrometry, multi-dimensional NMR, and vibrational and electronic spectroscopy.

Molecular Blueprint and Physicochemical Properties

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry.[1] The strategic placement of a methoxy (-OCH₃) group at the 7-position and a nitro (-NO₂) group at the 4-position creates a molecule with distinct electronic and steric properties, making it a potentially valuable building block for more complex bioactive molecules.[2] Before embarking on its characterization, we must first define its fundamental properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | - |

| Exact Mass | 192.0535 Da | (Predicted) |

| IUPAC Name | This compound | - |

Proposed Synthesis: A Logic-Driven Approach

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 7-methoxy-5-nitro-1H-indole and should be optimized for this specific isomer.[3]

-

Preparation of Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, slowly add concentrated nitric acid (e.g., 1.0 eq) to concentrated sulfuric acid (e.g., 2.0 eq) with careful stirring. Maintain the temperature below 10 °C.

-

Dissolution of Starting Material: In a separate three-neck flask equipped with a thermometer and a dropping funnel, dissolve 7-Methoxy-1H-indole (1.0 eq) in glacial acetic acid. Cool this solution to 0 °C.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the indole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. A precipitate should form.

-

Neutralization & Extraction: Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the aqueous slurry with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to isolate the desired this compound isomer.

The Core Elucidation Strategy: A Multi-Pronged Approach

Caption: Integrated workflow for comprehensive structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is the first-line technique, providing the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This data validates the success of the synthesis and confirms that no unexpected atoms have been incorporated.

Expected Data & Interpretation

The primary ionization technique would likely be Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4] We expect to see the protonated molecular ion [M+H]⁺ in positive mode. The fragmentation pattern is also highly informative. The indole ring is relatively stable, but key losses are predictable.[5]

Table 2: Predicted Mass Spectrometry Data for C₉H₈N₂O₃

| Ion | Predicted m/z (Da) | Interpretation |

| [M+H]⁺ | 193.0608 | Protonated molecular ion. HRMS confirms the C₉H₈N₂O₃ formula. |

| [M-NO₂]⁺ | 147.0651 | Loss of the nitro group (46 Da), a characteristic fragmentation for nitroaromatics.[6] |

| [M-CH₃]⁺ | 177.0345 | Loss of a methyl radical from the methoxy group. |

| [M-HCN]⁺ | 165.0498 | Characteristic loss from the indole pyrrole ring.[5] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution, for example, from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.[4]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an ESI or APCI source. Acquire data in full scan mode (e.g., m/z 50-500) and, if possible, in tandem MS (MS/MS) mode by fragmenting the parent ion at m/z 193 to confirm the predicted fragments.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of every proton and carbon.[8]

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nitro group will strongly deshield nearby protons (shift them downfield), while the electron-donating methoxy group will shield them (shift them upfield).

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The carbon attached to the nitro group (C4) will be significantly deshielded, while the carbon attached to the methoxy group (C7) will be strongly shielded.

2D NMR: Connecting the Pieces

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, pairing the data from the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece the molecular fragments together and, crucially, to confirm the exact positions of the substituents.[9]

Caption: Key HMBC correlations confirming substituent positions.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, values are estimates)

| Position | Predicted ¹H δ (ppm), Mult. (J Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |

| 1 (N-H) | ~8.5 (br s) | - | C2, C7a |

| 2 | ~7.4 (d, J=3.0) | ~125 | C3, C3a, C7a |

| 3 | ~6.8 (d, J=3.0) | ~105 | C2, C3a, C4 |

| 3a | - | ~128 | - |

| 4 | - | ~140 | - |

| 5 | ~7.8 (d, J=8.0) | ~118 | C3a, C4, C7 |

| 6 | ~7.0 (t, J=8.0) | ~115 | C4, C5, C7a |

| 7 | - | ~148 | - |

| 7a | - | ~124 | - |

| OCH₃ | ~4.0 (s) | ~56 | C7 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire a ¹H spectrum with high signal-to-noise. Following this, acquire a proton-decoupled ¹³C spectrum.

-

2D Spectra Acquisition: Using the same sample, perform standard 2D experiments, including gCOSY, gHSQC, and gHMBC, using pre-defined parameter sets on the spectrometer.[9] The HMBC experiment is the most critical for final confirmation.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic Confirmation

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the key functional groups. The presence of the nitro and methoxy groups, alongside the indole N-H, will give rise to strong, characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methoxy C-H |

| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch | Aromatic Nitro (-NO₂)[10][11] |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether (-OCH₃) |

Experimental Protocol: ATR-IR Spectroscopy

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum.

UV-Vis Spectroscopy

This technique provides insight into the electronic structure. Indole itself has strong absorptions, but the addition of a nitro group, a powerful chromophore, will cause a significant bathochromic (red) shift. Studies on nitroindole isomers show that 4-nitroindole, in particular, has an absorption spectrum that extends further into the visible range than other isomers, which is a key identifying feature.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

-

Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Acquisition: Record the absorption spectrum from approximately 200 to 700 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.[13]

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed not by a single piece of data but by the overwhelming and corroborating evidence from a suite of orthogonal analytical techniques.

-

Mass Spectrometry confirms the elemental formula is C₉H₈N₂O₃.

-

IR Spectroscopy confirms the presence of N-H, -NO₂, and -OCH₃ functional groups.

-

¹H and ¹³C NMR define the 9-carbon, 8-proton skeleton.

-

HMBC unequivocally establishes the connectivity, placing the methoxy group at C7 (via the H(OCH₃)→C7 correlation) and proving the relative positions of the aromatic protons, which dictates the C4 position of the nitro group.

-

UV-Vis Spectroscopy supports the presence of a highly conjugated nitro-indole system.

This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any future research or development involving this molecule.

References

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Physical Chemistry Au. Available at: [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). National Institutes of Health (PMC). Available at: [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2022). MDPI. Available at: [Link]

-

Structure elucidation of indole. (n.d.). CUTM Courseware. Available at: [Link]

-

Strychnine and its derivatives – Identifying similar molecules with benchtop NMR. (2021). Magritek. Available at: [Link]

-

Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. (2023). National Institutes of Health (PMC). Available at: [Link]

-

Supporting Information for Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Publications. Available at: [Link]

-

Beni Z., Hada V., et al. (2012). Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Available at: [Link]

-

Infrared of nitro compounds. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

-

Mass spectra of aerosolized 3-nitroindole particles. (2024). ResearchGate. Available at: [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (2020). Royal Society of Chemistry. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Available at: [Link]

-

A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health (PMC). Available at: [Link]

-

Evaluation of Band-Selective HSQC and HMBC. (2021). MDPI. Available at: [Link]

-

2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. (2007). National Institutes of Health (PMC). Available at: [Link]

-

Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. (2012). PubMed. Available at: [Link]

-

Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. (2016). PubMed. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Available at: [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. (2021). MDPI. Available at: [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2012). National Institutes of Health. Available at: [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024). PubMed. Available at: [Link]

-

Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humidity conditions. (2022). Taylor & Francis Online. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Methoxy-4-nitro-1H-indole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Methoxy-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its structural precursors, 7-methoxy-1H-indole and 4-nitro-1H-indole, to offer a robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure with two key functional groups that profoundly influence its electronic and, consequently, its spectroscopic properties. The methoxy group (-OCH₃) at the 7-position is an electron-donating group, enriching the electron density of the benzene ring. Conversely, the nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group. This electronic push-pull system is anticipated to give rise to distinct features in its NMR, mass, IR, and UV-Vis spectra.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to be highly informative, with the chemical shifts of the protons and carbons being significantly influenced by the opposing electronic effects of the methoxy and nitro substituents.

Predicted ¹H NMR Spectroscopic Data

The electron-donating methoxy group at C7 is expected to shield the protons on the benzene portion of the indole ring, while the electron-withdrawing nitro group at C4 will deshield them.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.5 | br s | 1H | N-H | The acidic proton of the indole nitrogen typically appears as a broad singlet at a high chemical shift. |

| ~8.0 - 8.2 | d | 1H | H5 | The nitro group at C4 will strongly deshield the adjacent H5 proton. |

| ~7.3 - 7.5 | t | 1H | H6 | Positioned further from the nitro group, H6 will be less deshielded than H5. |

| ~7.0 - 7.2 | d | 1H | H2 | The proton at C2 of the pyrrole ring. |

| ~6.8 - 7.0 | t | 1H | H3 | The proton at C3 of the pyrrole ring. |

| ~4.0 | s | 3H | -OCH₃ | The protons of the methoxy group will appear as a singlet. |

Predicted ¹³C NMR Spectroscopic Data

The carbon chemical shifts will also reflect the electronic effects of the substituents. The carbon attached to the nitro group (C4) is expected to be significantly downfield, while the carbon attached to the methoxy group (C7) will also be downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C4 | The carbon bearing the electron-withdrawing nitro group will be strongly deshielded. |

| ~148 | C7 | The carbon attached to the electronegative oxygen of the methoxy group will be deshielded. |

| ~135 | C7a | A quaternary carbon in the indole ring system. |

| ~128 | C3a | A quaternary carbon in the indole ring system. |

| ~125 | C2 | The C2 carbon of the pyrrole ring. |

| ~120 | C6 | Aromatic carbon. |

| ~115 | C5 | Aromatic carbon. |

| ~105 | C3 | The C3 carbon of the pyrrole ring. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a clear molecular ion peak, along with characteristic fragmentation patterns corresponding to the loss of the nitro and methoxy groups.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Rationale |

| 192 | [M]⁺ | Molecular ion peak for C₉H₈N₂O₃. |

| 176 | [M - O]⁺ | Loss of an oxygen atom from the nitro group. |

| 162 | [M - NO]⁺ | Loss of nitric oxide from the nitro group. |

| 146 | [M - NO₂]⁺ | Loss of the nitro group.[1] |

| 131 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 116 | [M - NO₂ - OCH₃]⁺ | Loss of both the nitro and methoxy groups. |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch of the indole ring.[2] |

| ~3100-3000 | Medium | Aromatic C-H stretch. |

| ~2950-2850 | Medium | Aliphatic C-H stretch of the methoxy group. |

| ~1600-1450 | Strong | Aromatic C=C stretching vibrations.[2] |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric N-O stretching of the nitro group. |

| ~1250 | Strong | Aryl-O stretching of the methoxy group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV and possibly the near-visible region, arising from π-π* electronic transitions within the aromatic system. The presence of both an electron-donating and an electron-withdrawing group is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. The absorption spectrum for 4-nitroindole, a related compound, extends into the visible range.[1]

Predicted UV-Vis Absorption Data

| λmax (nm) | Solvent | Transition |

| ~350-400 | Ethanol or Methanol | π-π* transition |

| ~250-280 | Ethanol or Methanol | π-π* transition |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-500.

IR Spectroscopy Protocol (Attenuated Total Reflectance)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.

Caption: General Workflow for Spectroscopic Analysis

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. [Link]

-

National Center for Biotechnology Information. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 145766, 4-Nitro-1H-indole. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. [Link]

-

The Automated Topology Builder (ATB) and Repository. 7-Methoxy-1H-indole-2,3-dione. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline. [Link]

-

LookChem. 1H-Indole, 4-methoxy-7-nitro-. [Link]

-

The Royal Society of Chemistry. Supporting information for. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

LookChem. 7-Methoxy-1H-indole. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ChemUniverse. This compound [P52616]. [Link]

-

National Institute of Standards and Technology. Phenol, 4-nitro-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53413182, 7-methoxy-4-methyl-1H-indole. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. Figure S7. Mass spectrum of 4-nitro phenol. [Link]

-

National Institute of Standards and Technology. Phenol, 4-nitro-. [Link]

-

ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... [Link]

-

ResearchGate. UV-Vis spectra of 4-nitrophenol reduction with time (a) control and (b)... [Link]

-

National Institute of Standards and Technology. Indole. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

Sources

Biological activity of substituted nitroindoles

An In-Depth Technical Guide to the Biological Activity of Substituted Nitroindoles

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the indole ring, unlocking a diverse and potent range of biological activities.[3][4] This guide offers a comprehensive exploration of the multifaceted biological activities of substituted nitroindoles, moving from their chemical synthesis to their mechanisms of action and the experimental protocols used to validate their therapeutic potential. We will delve into their roles as anticancer, antiparasitic, and antimicrobial agents, providing researchers, scientists, and drug development professionals with a detailed, field-proven perspective on this promising class of compounds.

Synthetic Strategies: From Precursors to Bioactive Scaffolds

The journey to understanding the biological activity of substituted nitroindoles begins with their synthesis. The methodologies employed are not merely academic exercises; they dictate the feasibility of generating diverse chemical libraries for structure-activity relationship (SAR) studies and future lead optimization. Classical methods for indole synthesis, such as the Reissert, Cadogan, and Leimgruber–Batcho approaches, often utilize ortho-substituted nitroarenes as key precursors.[1]

Modern advancements have introduced more streamlined one-pot and tandem strategies that integrate redox and hydrogenation reactions.[1] A notable non-acidic, metal-free method involves the reaction of an indole with trifluoroacetyl nitrate, generated in situ, to regioselectively install a nitro group at the C3 position.[5][6] This approach is significant as it avoids harsh conditions that could compromise sensitive functional groups on the indole scaffold, thus expanding the accessible chemical space for drug discovery.